4,4'-(Hexamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride
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Overview
Description
4,4’-(Hexamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride is a chemical compound known for its applications in various fields such as dye manufacturing and analytical chemistry. It is an intermediate in the production of dyes and is used as a reagent for the determination of lead .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Hexamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride typically involves the reaction of N,N-dimethylaniline with formaldehyde under acidic conditions to form the intermediate 4,4’-Methylenebis(N,N-dimethylaniline). This intermediate is then reacted with hexamethylene glycol to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Hexamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogens like chlorine and bromine are commonly used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
4,4’-(Hexamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in dye synthesis and as a reagent for lead determination.
Biology: Employed in the study of enzyme-catalyzed reactions and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-(Hexamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride involves its interaction with various molecular targets. In analytical chemistry, it acts as a reagent that forms complexes with lead ions, allowing for their detection and quantification. In dye synthesis, it serves as an intermediate that undergoes further chemical transformations to produce the final dye products .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): An intermediate in dye manufacture and a reagent for lead determination.
4,4’-Vinylidenebis(N,N-dimethylaniline): Used in similar applications but has different structural properties.
Uniqueness
4,4’-(Hexamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in analytical applications .
Properties
CAS No. |
114932-08-0 |
---|---|
Molecular Formula |
C22H33ClN2O2 |
Molecular Weight |
393.0 g/mol |
IUPAC Name |
[4-[6-[4-(dimethylamino)phenoxy]hexoxy]phenyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C22H32N2O2.ClH/c1-23(2)19-9-13-21(14-10-19)25-17-7-5-6-8-18-26-22-15-11-20(12-16-22)24(3)4;/h9-16H,5-8,17-18H2,1-4H3;1H |
InChI Key |
JCEGQLBFXMJRSX-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1=CC=C(C=C1)OCCCCCCOC2=CC=C(C=C2)N(C)C.[Cl-] |
Origin of Product |
United States |
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